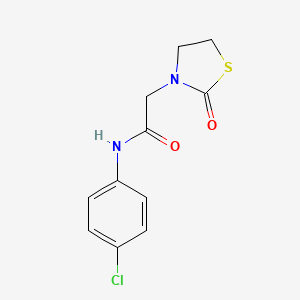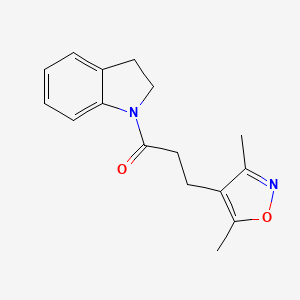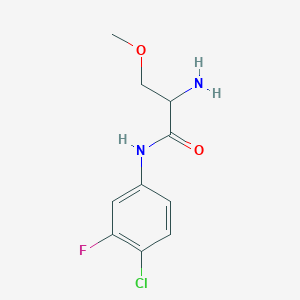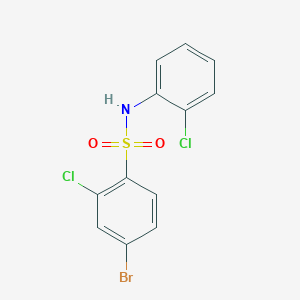
N-(4-chlorophenyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide: is an organic compound that belongs to the class of thiazolidinones. It is characterized by the presence of a thiazolidine ring, a chlorophenyl group, and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-chlorophenyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide typically begins with 4-chloroaniline and ethyl bromoacetate.
Formation of Thiazolidinone Ring: The reaction involves the condensation of 4-chloroaniline with ethyl bromoacetate to form an intermediate, which is then cyclized with thiourea to produce the thiazolidinone ring.
Acetylation: The final step involves the acetylation of the thiazolidinone intermediate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazolidinone ring.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives at the chlorophenyl group.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor in various biological pathways.
Antimicrobial Activity: The compound exhibits antimicrobial properties against certain bacterial and fungal strains.
Medicine:
Drug Development: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
N-(4-chlorophenyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide: Similar compounds include other thiazolidinones with different substituents on the phenyl ring or variations in the acetamide moiety.
Uniqueness:
Structural Features: The presence of the 4-chlorophenyl group and the specific arrangement of the thiazolidinone ring and acetamide moiety make this compound unique.
Biological Activity: Its specific biological activities, such as enzyme inhibition and antimicrobial properties, distinguish it from other similar compounds.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c12-8-1-3-9(4-2-8)13-10(15)7-14-5-6-17-11(14)16/h1-4H,5-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDXOQJQZSAHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)N1CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7603090.png)
![2-[(5-Bromopyridin-3-yl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B7603098.png)
![2-[(2,4-Dimethylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B7603109.png)
![3-Methoxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7603116.png)
![2-[(5-Chloro-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B7603121.png)
![2-[(5-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B7603131.png)





![5-[[(2,5-Dimethylthiophen-3-yl)sulfonylamino]methyl]pyridine-2-carboxylic acid](/img/structure/B7603184.png)

